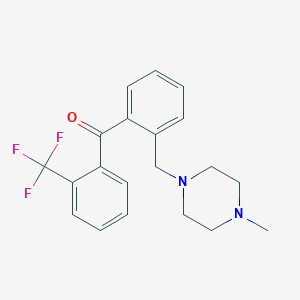

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone

描述

属性

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-2-3-7-16(15)19(26)17-8-4-5-9-18(17)20(21,22)23/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCHWGCIMIQCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643887 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-35-2 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of commercially available and inexpensive starting materials makes the process cost-effective .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

2-(4-Methylpiperazinomethyl)-2’-trifluoromethylbenzophenone is widely used in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and catalysts.

作用机制

The compound exerts its effects by interacting with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

相似化合物的比较

Structural and Electronic Differences

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound is more electronegative and lipophilic than chloro, fluoro, or bromo substituents in analogs. This increases metabolic stability compared to bromine, which adds steric bulk but may reduce membrane permeability .

- Positional Isomerism: The 2'-trifluoromethyl group in the target compound contrasts with 3'-substituted analogs (e.g., 3'-bromo or 3'-cyano).

- Piperazinemethyl Group : All compounds share the 4-methylpiperazinemethyl moiety, which contributes to basicity and solubility. However, its position (e.g., 2 vs. 3') influences spatial orientation in molecular interactions .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group confers higher logP values compared to fluoro or cyano analogs, suggesting improved blood-brain barrier penetration .

- Density and Boiling Points : Bromine-substituted analogs exhibit higher predicted density (1.327 g/cm³) and boiling points (491.6°C) due to atomic mass and polarizability .

- pKa Variations: The 3'-bromo analog has a predicted pKa of 7.56, indicating moderate basicity, while cyano-substituted derivatives may exhibit lower pKa due to electron withdrawal .

生物活性

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone, a compound with the chemical formula C20H21F3N2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzophenone core substituted with a trifluoromethyl group and a piperazine derivative. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. The piperazine moiety is known to enhance the compound's affinity for receptors involved in anxiety and depression, potentially modulating serotonergic and dopaminergic pathways.

Biological Activities

- Anxiolytic Effects :

- Antitumor Activity :

-

Antimicrobial Properties :

- Compounds containing piperazine are noted for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although further investigation is needed to confirm these effects.

Case Studies

-

Study on Anxiolytic Activity :

In a comparative analysis of several benzophenone derivatives, this compound demonstrated significant anxiolytic effects in animal models, aligning with the pharmacological profiles expected from similar piperazine-containing compounds . -

Antitumor Efficacy :

A recent study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7). Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Nucleophilic substitution of a benzophenone precursor with 4-methylpiperazinemethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperazine moiety .

- Step 2 : Introduction of the trifluoromethyl group via Suzuki coupling or halogen exchange reactions using CuI/CF₃SiMe₃ systems .

- Critical Factors : Temperature (>70°C) and solvent polarity (DMF > THF) significantly impact yield (50–75%). Excess piperazine derivatives may reduce byproduct formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming methylpiperazine substitution patterns (δ 2.3–2.8 ppm for N–CH₃; δ 3.5–4.0 ppm for –CH₂–N–) and benzophenone carbonyl signals (δ 190–200 ppm) .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and piperazine conformation (e.g., chair vs. boat) .

- LC-MS : Validates molecular weight (expected [M+H]⁺ ~393.4) and detects impurities (e.g., des-trifluoromethyl byproducts) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of this compound compare to analogs in modulating biological targets?

- Methodological Answer : SAR studies should compare:

- Analog 1 : 4-Piperidinomethyl-4'-trifluoromethylbenzophenone (reduced solubility due to rigid piperidine vs. flexible piperazine) .

- Analog 2 : 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone (enhanced kinase inhibition via halogen interactions) .

- Experimental Design : Use in vitro kinase assays (e.g., EGFR or MAPK) and computational docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : pH-dependent protonation of the piperazine nitrogen (pKa ~7.5) alters membrane permeability; validate activity under physiological pH (7.4) .

- Impurity Profiles : HPLC-MS (C18 column, 0.1% TFA/ACN gradient) identifies trace intermediates (e.g., des-methylpiperazine derivatives) that may antagonize primary effects .

- Case Study : Inconsistent cytotoxicity data (IC₅₀ 5–50 µM) were resolved by standardizing cell lines (HeLa vs. HEK293) and serum-free pre-incubation protocols .

Q. How can synthetic pathways be optimized to enhance enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Resolution : Use (R)-BINOL-derived catalysts for asymmetric Suzuki-Miyaura coupling to install the trifluoromethyl group with >90% ee .

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems (toluene/H₂O) to resolve racemic intermediates .

- Analytical Validation : Chiral HPLC (Chiralpak IA column) confirms enantiopurity; compare retention times with authentic standards .

Q. What computational methods predict the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation) .

- Metabolite Identification : Incubate with liver microsomes (human/rat), followed by UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated derivatives) .

Specialized Methodological Considerations

Q. How to design a stability study for this compound under varying pH and light exposure?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and monitor degradation via HPLC at 25°C/40°C over 72 hours. The trifluoromethyl group enhances stability at pH >5 .

- Photodegradation : Expose to UV-A (320–400 nm) and quantify degradation products (e.g., benzophenone radicals) using ESR spectroscopy .

Q. What are the best practices for assessing cross-reactivity in polypharmacology studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。